4-(Aminomethyl)benzenesulfonyl fluoride: A Technical Guide for Researchers
4-(Aminomethyl)benzenesulfonyl fluoride: A Technical Guide for Researchers
An In-depth Examination of a Potent and Versatile Serine Protease Inhibitor
Introduction
4-(Aminomethyl)benzenesulfonyl fluoride, commonly available as its hydrochloride salt, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), is a cornerstone tool in the researcher's arsenal for preventing proteolytic degradation.[1] As an irreversible inhibitor of serine proteases, AEBSF has carved a significant niche in biochemistry, molecular biology, and drug development.[2][3] Its utility stems from a favorable combination of broad-spectrum inhibitory activity, enhanced stability in aqueous solutions, and a significantly better safety profile compared to its predecessors like phenylmethylsulfonyl fluoride (PMSF) and diisopropyl fluorophosphate (DFP).[4][5][6] This guide provides a comprehensive technical overview of the chemical properties, mechanism of action, practical applications, and safety considerations for 4-(Aminomethyl)benzenesulfonyl fluoride, designed for scientists and professionals in drug development.
Chemical Properties of 4-(Aminomethyl)benzenesulfonyl fluoride
The efficacy and versatility of 4-(Aminomethyl)benzenesulfonyl fluoride are intrinsically linked to its molecular architecture. The molecule consists of a benzene ring substituted with an aminomethyl group and a sulfonyl fluoride group at the para position. This structure confers a unique combination of reactivity and stability.
Structure and Reactivity
The key to AEBSF's function lies in the highly electrophilic sulfonyl fluoride (-SO2F) group. This group readily reacts with nucleophiles, most notably the hydroxyl group of the active site serine residue in serine proteases.[7][8] The aminomethyl (-CH2NH2) group, on the other hand, enhances the molecule's solubility in aqueous buffers, a significant advantage over the sparingly soluble PMSF.[4]
Solubility and Stability
A significant practical advantage of AEBSF is its high solubility in water and aqueous buffers.[6] This contrasts sharply with PMSF, which has limited aqueous solubility and often requires the use of organic solvents for stock solutions.[5] AEBSF is most stable in aqueous solutions at a pH between 5 and 6.[3][9] Its stability decreases at pH values above 7.5 due to hydrolysis of the sulfonyl fluoride group.[9] For experiments conducted at neutral or alkaline pH, it is recommended to add the AEBSF stock solution to the buffer immediately before use to ensure maximal inhibitory activity.[9]
| Property | Value | References |
| Molecular Weight | 239.69 g/mol (hydrochloride salt) | [7][10] |
| Appearance | White crystalline solid | [9] |
| Solubility in Water | Readily soluble (up to 200 mg/mL) | [7] |
| Solubility in DMSO | ~25 mg/mL | [9][11] |
| Storage (Solid) | -20°C for ≥ 4 years | [9] |
| Storage (Aqueous Stock) | -20°C for up to 6 months | [9] |
| Typical Working Concentration | 0.1 - 1.0 mM | [7][12] |
Spectroscopic Data
Mechanism of Action: Irreversible Inhibition of Serine Proteases
AEBSF functions as a suicide inhibitor, irreversibly inactivating serine proteases through covalent modification of the active site.[1] Serine proteases are characterized by a catalytic triad in their active site, which includes a highly reactive serine residue.
The inhibitory mechanism proceeds as follows:
-
Binding: AEBSF initially binds to the active site of the serine protease.
-
Nucleophilic Attack: The hydroxyl group of the active site serine residue performs a nucleophilic attack on the sulfur atom of the sulfonyl fluoride group.[7]
-
Covalent Bond Formation: This attack leads to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme ester bond.[7][8]
-
Inactivation: The covalent modification of the active site serine permanently inactivates the enzyme, preventing it from binding and cleaving its natural substrates.[1]
AEBSF exhibits broad specificity, inhibiting a range of serine proteases including trypsin, chymotrypsin, plasmin, thrombin, and kallikrein.[3][7][12] While highly effective, it's important to note that at high concentrations, AEBSF can potentially modify other amino acid residues such as tyrosine, lysine, and histidine, which should be a consideration in sensitive proteomic applications.[7]
Practical Applications and Experimental Protocols
The primary application of AEBSF is as a protease inhibitor in a wide array of experimental workflows to preserve the integrity of proteins during extraction and analysis.[1]
Key Applications:
-
Protein Extraction: AEBSF is a standard component of cell lysis buffers for extracting proteins from mammalian, bacterial, and yeast cells.
-
Protein Purification: It is used throughout various protein purification steps to prevent degradation of the target protein.[8]
-
Enzyme Assays: AEBSF can be used to specifically inhibit serine protease activity in complex biological samples.
-
Cell Culture: Due to its lower toxicity compared to PMSF, AEBSF can be added directly to cell culture media to protect secreted proteins from proteolysis.
-
Specific Research Areas: AEBSF is utilized in specialized research, such as studies on cholesterol regulation where it inhibits Site-1-protease (S1P).[1][7]
Experimental Protocol: Preparation and Use of a 100 mM AEBSF Stock Solution
This protocol details the preparation of a standard 100 mM AEBSF stock solution and its subsequent use in a cell lysis buffer.
Materials:
-
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) (MW: 239.69 g/mol )[9]
-
Nuclease-free water or high-purity distilled water
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing AEBSF: Accurately weigh 23.97 mg of AEBSF hydrochloride using an analytical balance.[9]
-
Dissolving in Water: Transfer the weighed AEBSF to a sterile microcentrifuge tube. Add 1 mL of nuclease-free water to achieve a final concentration of 100 mM.[9]
-
Mixing: Vortex the solution until the AEBSF is completely dissolved. The solution should be clear and colorless.[9]
-
Storage: Aliquot the 100 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to six months.[9]
Using AEBSF in a Lysis Buffer:
-
The typical working concentration of AEBSF is between 0.1 mM and 1.0 mM.[7][12]
-
To prepare a lysis buffer with a final AEBSF concentration of 1 mM, add 10 µL of the 100 mM stock solution to 990 µL of your lysis buffer.
-
Important: For optimal performance, especially in buffers with a pH of 7.5 or higher, add the AEBSF stock solution to the lysis buffer immediately before use.[9]
Plausible Synthesis Route
While detailed, readily available protocols for the synthesis of 4-(Aminomethyl)benzenesulfonyl fluoride are scarce in the public domain, a plausible synthetic route can be envisioned based on established organic chemistry principles. A common strategy for introducing a sulfonyl fluoride group is through the fluorination of a corresponding sulfonyl chloride or sulfonic acid. A potential starting material could be 4-(aminomethyl)benzenesulfonic acid, which can be converted to the sulfonyl chloride and subsequently fluorinated. Alternatively, a route starting from a protected aminomethyl benzene derivative could be employed to first introduce the sulfonyl fluoride group, followed by deprotection of the amine. For instance, a general method for synthesizing benzenesulfonyl fluorides involves the reaction of benzenesulfonyl chloride with potassium fluoride, often facilitated by a phase-transfer catalyst like 18-crown-6. A similar approach could be adapted for a suitably protected 4-(aminomethyl)benzenesulfonyl chloride.
Safety and Handling
Although AEBSF is noted for its lower toxicity compared to PMSF and DFP, it is still a reactive chemical and should be handled with appropriate laboratory precautions.[5][6]
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling solid AEBSF or its solutions.
-
Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or a fume hood.
-
Skin and Eye Contact: AEBSF can cause skin and eye irritation. In case of contact, rinse the affected area thoroughly with water.
-
Disposal: Dispose of AEBSF and any contaminated materials in accordance with local regulations for chemical waste.
By understanding the chemical properties and adhering to safe handling practices, researchers can effectively and safely utilize 4-(Aminomethyl)benzenesulfonyl fluoride to protect their valuable protein samples from degradation, thereby ensuring the integrity and reliability of their experimental results.
References
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Wikipedia. AEBSF. [Link]
-
MP Biomedicals. TECHNICAL INFORMATION - AEBSF Hydrochloride. [Link]
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The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. PMC. [Link]
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UBPBio. AEBSF HCl. [Link]
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Interchim. aebsf. [Link]
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Cepham Life Sciences. AEBSF (4-(2-Aminoethyl)-benzenesulfonyl-fluoride hydrochloride). [Link]
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Lysis of Cultured Cells for Immunoprecipitation. CSH Protocols. [Link]
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Bio-Rad. Cell Disruption. [Link]
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Organic Syntheses. α-FLUOROBIS(PHENYLSULFONYL)METHANE. [Link]
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Characterization of AEBSF-antibody modifications for a protease inhibitor supplementation strategy. PubMed. [Link]
-
PubChem. Benzenesulfonyl fluoride, 4-(aminomethyl)-. [Link]
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Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26. PMC. [Link]
-
PubChem. 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. [Link]
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Lysis buffer selection guidance for mass spectrometry-based global proteomics including studies on the intersection of signal tr. bioRxiv. [Link]
-
Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]
-
MP Biomedicals. 4-(2-Aminoethyl)Benzenesulfonyl Fluoride Hydrochloride. [Link]
-
Quantification of residual AEBSF-related impurities by reversed-phase liquid chromatography. PMC. [Link]
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